Methyl 1-benzylpyrrolidine-3-carboxylate
Description
Significance of Pyrrolidine (B122466) Derivatives as Fundamental Heterocyclic Motifs in Organic Synthesis
Pyrrolidine derivatives are a critical class of saturated heterocyclic compounds that have garnered immense interest from the scientific community. nih.govresearchgate.net Their structural framework is a cornerstone in the architecture of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is also embedded in the core of many synthetic drugs. wikipedia.org The significance of the pyrrolidine scaffold is amplified by several key features:
Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of multiple stereogenic centers, leading to a high degree of three-dimensional diversity. This is crucial for molecular recognition and interaction with biological targets. nih.gov
Pharmacophoric Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, influencing its pharmacokinetic and pharmacodynamic properties. nih.gov
Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, providing a versatile platform for the synthesis of diverse compound libraries for drug discovery and other applications. researchgate.netnih.gov
The inherent chirality of naturally occurring pyrrolidine derivatives, such as the amino acid L-proline, has made them invaluable starting materials and catalysts in asymmetric synthesis. nih.gov The applications of pyrrolidine derivatives span a wide range of fields, including medicinal chemistry, materials science, and catalysis. researchgate.net
Overview of Methyl 1-benzylpyrrolidine-3-carboxylate as a Key Synthetic Intermediate
This compound is a prominent member of the pyrrolidine family that serves as a pivotal building block in organic synthesis. chemimpex.com Its structure features a benzyl (B1604629) group attached to the nitrogen atom and a methyl carboxylate group at the 3-position of the pyrrolidine ring. This unique combination of functional groups makes it an exceptionally useful intermediate for the elaboration of more complex molecules. chemimpex.com
Key attributes of this compound as a synthetic intermediate include:
Facilitation of Complex Molecule Synthesis: Its structure allows for the strategic introduction of various substituents, enabling the construction of intricate molecular frameworks. chemimpex.com
Role in Chiral Synthesis: It is effectively employed in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. chemimpex.com
Versatility in Pharmaceutical and Agrochemical Development: This compound is widely utilized in the synthesis of a diverse range of pharmaceuticals and agrochemicals. chemimpex.com
The benzyl group can serve as a protecting group for the nitrogen atom, which can be readily removed under various conditions to allow for further functionalization. The methyl ester provides a handle for a variety of chemical transformations, such as hydrolysis, amidation, and reduction.
Historical Context of Pyrrolidine Ring System Construction Methodologies
The construction of the pyrrolidine ring system has been a subject of extensive research for over a century, leading to the development of a rich and diverse array of synthetic methodologies. Early methods often relied on the cyclization of linear precursors.
Historically, one of the classical approaches to pyrrolidine synthesis involves the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base. wikipedia.org A significant and widely employed method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. nih.gov This powerful transformation typically involves the reaction of an azomethine ylide with an alkene to furnish the pyrrolidine scaffold with a high degree of stereocontrol. nih.gov
Other notable historical and modern methods for pyrrolidine synthesis include:
Intramolecular Cyclization Reactions: These include reductive amination of γ-amino ketones and intramolecular Michael additions.
Ring-Closing Metathesis: This powerful carbon-carbon bond-forming reaction has been successfully applied to the synthesis of pyrrolidine derivatives.
Radical Cyclizations: The cyclization of nitrogen-centered radicals onto alkenes provides another route to the pyrrolidine ring system. acs.org
Transition-Metal-Catalyzed Cyclizations: Palladium and other transition metals have been utilized to catalyze various cyclization reactions to form pyrrolidines.
The continuous evolution of these synthetic strategies has provided chemists with a powerful toolkit to access a wide range of substituted pyrrolidines with high efficiency and stereoselectivity. organic-chemistry.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWFCUOFVSNTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-21-4 | |
| Record name | methyl 1-benzylpyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Methyl 1 Benzylpyrrolidine 3 Carboxylate
Comprehensive Retrosynthetic Strategies for Pyrrolidine-3-carboxylate Scaffolds
The design of a synthetic route for complex molecules like Methyl 1-benzylpyrrolidine-3-carboxylate begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. For the pyrrolidine-3-carboxylate scaffold, several key bond disconnections and strategic approaches are commonly considered.
One of the most powerful and convergent strategies for forming the pyrrolidine (B122466) ring is the [3+2] cycloaddition reaction . This approach involves disconnecting the ring into a three-atom component (an azomethine ylide) and a two-atom component (an alkene). The azomethine ylide is typically generated in situ from the condensation of an α-amino acid ester (like methyl glycinate) with an aldehyde. This method allows for the rapid construction of the five-membered ring with control over multiple stereocenters. researchgate.netacs.org
Another common retrosynthetic approach is based on intramolecular cyclization . This strategy involves disconnecting one of the C-N bonds of the ring. The precursor is an acyclic amine containing a suitable electrophilic center, which allows for ring closure via intramolecular nucleophilic substitution or reductive amination. For instance, a linear precursor can be designed where a Michael addition is followed by an intramolecular cyclization to form the pyrrolidine ring. nih.gov
A third major strategy involves the functionalization of a pre-existing pyrrolidine ring . Chiral pool starting materials, such as L-proline or 4-hydroxy-L-proline, are often used. nih.govmdpi.com These readily available and enantiomerically pure compounds can be chemically modified through a series of steps to install the desired substituents at the C-3 position and on the nitrogen atom. nih.govmdpi.com
Finally, C-H activation/amination represents a modern and atom-economical approach. Retrosynthetically, this involves disconnecting a C-N bond, envisioning a direct formation of this bond from a C-H bond and a nitrogen source. This strategy simplifies the precursor to a linear amine with an appropriate tether, where a catalyst can facilitate the intramolecular insertion of a nitrene into a C(sp³)–H bond. acs.orgnih.gov
These varied retrosynthetic strategies provide chemists with multiple pathways to access the pyrrolidine-3-carboxylate core, with the choice of route often depending on the desired stereochemistry and substitution pattern.
Enantioselective Approaches to this compound and its Analogues
Achieving high enantioselectivity is paramount in modern pharmaceutical synthesis. For this compound and its analogues, several asymmetric methodologies have been developed, which can be broadly categorized into chiral auxiliary-mediated, organocatalytic, transition-metal-catalyzed, and biocatalytic methods.
Chiral auxiliary-based methods involve temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. An auxiliary-based protocol has been described for an asymmetric allenoate Claisen rearrangement, which can be a precursor step in forming substituted pyrrolidines. researchgate.net In this approach, the auxiliary controls the facial selectivity of the reaction, leading to products with high enantiomeric excess (ee). researchgate.net For instance, the nucleophilic addition of a chiral amine to an allene (B1206475) can destroy the existing chirality of the starting material to create a new stereocenter with high fidelity, which then directs subsequent transformations. researchgate.net
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. mdpi.comunibo.it This field has provided numerous powerful tools for the synthesis of chiral pyrrolidines. researchgate.net
A prominent strategy is the asymmetric Michael addition . Chiral amines derived from proline or cinchona alkaloids can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems. rsc.orgrsc.org For example, the addition of nitromethane (B149229) to alkylidene malonates, catalyzed by a cinchona-alkaloid derived thiourea, provides access to precursors of pyrrolidine-3-carboxylic acid derivatives with excellent enantioselectivities (up to 98% ee). rsc.org Similarly, organocatalytic Michael additions of 4-oxo-2-enoates with nitroalkanes have been developed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids in high enantiomeric purity. researchgate.netrsc.org The resulting Michael adducts can then be cyclized to form the desired pyrrolidine ring. nih.gov
The following table summarizes representative results for organocatalytic Michael additions leading to pyrrolidine precursors.
| Catalyst Type | Reactants | Product ee | Reference |
| Cinchona-alkaloid thiourea | Alkylidene malonate + Nitromethane | Up to 98% | rsc.org |
| Proline-derived catalyst | 4-Oxo-2-enoate + Nitroalkane | Up to 97% | researchgate.netrsc.org |
| Diarylprolinol silyl (B83357) ether | α,β-Unsaturated aldehyde + Malononitrile | Excellent | researchgate.net |
These methods are highly attractive due to the operational simplicity, mild reaction conditions, and commercial availability of many organocatalysts. nih.gov
Transition metal catalysis offers a versatile platform for asymmetric synthesis, enabling a wide range of transformations with high efficiency and selectivity.
Asymmetric [3+2] cycloadditions of azomethine ylides with olefins are frequently catalyzed by chiral complexes of copper or silver. These reactions provide direct access to highly functionalized pyrrolidines. For instance, Cu-catalyzed asymmetric cycloadditions using chiral ferrocenyl P,S-ligands have yielded cycloadducts with excellent endo-selectivities and enantioselectivities up to 99% ee. researchgate.net
Catalyst-tuned hydroalkylation reactions represent another innovative approach. Depending on the metal catalyst used, different regioisomers can be obtained with high enantioselectivity. For example, chiral C2-alkylated pyrrolidines can be synthesized using a cobalt catalyst, while a nickel catalyst directs the reaction to yield C3-alkylated pyrrolidines from the same 3-pyrroline (B95000) starting materials. organic-chemistry.org
A particularly modern and powerful strategy is palladium-catalyzed C(sp³)-H activation . This method allows for the direct arylation of the pyrrolidine ring in a stereoselective manner. This has been used in the synthesis of complex (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, demonstrating its power in creating highly substituted and enantiomerically pure pyrrolidine scaffolds. nih.gov
The table below highlights key transition metal-catalyzed approaches.
| Metal/Ligand System | Reaction Type | Key Features | Reference |
| Cu/Ferrocenyl P,S-ligand | [3+2] Cycloaddition | High endo-selectivity, up to 99% ee | researchgate.net |
| Co/Chiral BOX ligand | Hydroalkylation | Regioselective C2-alkylation | organic-chemistry.org |
| Ni/Chiral BOX ligand | Hydroalkylation | Regioselective C3-alkylation | organic-chemistry.org |
| Pd/Chiral ligand | C(sp³)-H Activation | Direct, stereoselective arylation | nih.gov |
Biocatalysis and chemoenzymatic strategies leverage the exquisite selectivity of enzymes to perform challenging chemical transformations. researchgate.net These methods are increasingly recognized for their environmental benefits and ability to produce optically pure compounds. nih.gov
Transaminases (ATAs) and keto reductases (KREDs) have been employed for the asymmetric synthesis of chiral 3-aminopyrrolidines and 3-hydroxypyrrolidines, which are close structural relatives and potential precursors to the target molecule. nih.gov These enzymes can convert a prochiral N-protected-3-pyrrolidinone into the corresponding chiral amine or alcohol with very high enantiomeric excess (>99% ee). nih.gov
A novel one-pot photoenzymatic synthesis has been developed that combines a regioselective photochemical oxyfunctionalization of unfunctionalized pyrrolidine to generate 3-pyrrolidinone, followed by an in-situ N-protection and a stereoselective biocatalytic transamination or reduction. nih.gov
Furthermore, directed evolution has been used to engineer cytochrome P450 enzymes for abiological intramolecular C(sp³)–H amination. acs.orgresearchgate.netescholarship.orgcaltech.edu An engineered variant, P411-PYS-5149, can catalyze the insertion of an alkyl nitrene into a C-H bond to construct the pyrrolidine ring from an organic azide (B81097) precursor with good enantioselectivity and efficiency. acs.orgescholarship.orgcaltech.edu This "new-to-nature" biocatalysis opens up novel synthetic pathways. acs.orgcaltech.edu The biosynthesis of the benzylpyrrolidine scaffold in the antibiotic anisomycin (B549157) involves a unique ThDP-dependent enzyme that catalyzes the condensation between 4-hydroxyphenylpyruvic acid and glyceraldehyde, laying the foundation for the pyrrolidine ring assembly. nih.gov
| Enzymatic Approach | Key Transformation | Stereoselectivity | Reference |
| Transaminase (ATA) | Reductive amination of N-Boc-3-pyrrolidinone | >99% ee | nih.gov |
| Keto reductase (KRED) | Carbonyl reduction of N-Boc-3-pyrrolidinone | >99% ee | nih.gov |
| Engineered Cytochrome P411 | Intramolecular C(sp³)–H amination | Good to excellent | acs.orgescholarship.orgcaltech.edu |
| ThDP-dependent enzyme | Benzylpyrrolidine scaffold assembly | Stereospecific | nih.gov |
Diastereoselective Synthesis of this compound and Its Precursors
When multiple stereocenters are present in the target molecule, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. Many of the enantioselective methods described above also exhibit high levels of diastereoselectivity.
Three-component domino reactions are particularly effective for the diastereoselective synthesis of highly substituted pyrrolidines. For instance, the reaction between a formylpyrazole, an N-benzyl glycine (B1666218) ester, and N-phenyl maleimide (B117702) proceeds through a sequence of condensation, azomethine ylide formation, and 1,3-dipolar cycloaddition to generate complex tetracyclic pyrrolidine derivatives with high diastereoselectivity. nih.gov The stereochemical outcome is controlled during the cycloaddition step. nih.gov
Similarly, the Lewis-acid catalyzed three-component coupling between picolinaldehyde, amino acids, and activated olefins can produce highly substituted pyrrolidines with good diastereo- and enantioselectivity. researchgate.net
Reductive cyclization of Michael adducts is another key strategy. For example, nitro-aldehydes, obtained from the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, can be converted into trisubstituted homoproline derivatives. nih.gov This involves a cascade process where chemoselective reduction of the nitro group is followed by a fully diastereoselective intramolecular aza-Michael reaction. nih.gov
Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds also proceeds with notable diastereoselectivity, allowing for the synthesis of N-unprotected pyrrolidines. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for controlling the relative configuration of the newly formed stereocenters.
Novel Synthetic Route Development and Optimization Strategies
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tandfonline.com This approach is highly valued for its atom and step-economy, which leads to reduced solvent consumption and less chemical waste compared to conventional linear syntheses. tandfonline.com The synthesis of pyrrolidine rings, the core structure of this compound, has been a significant target for MCR-based strategies.
One of the most prominent MCRs for constructing the pyrrolidine scaffold is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. In a typical sequence, an imine is formed through the condensation of an amino acid ester and an aldehyde. This intermediate then generates the azomethine ylide, which reacts with a dipolarophile (like an alkene) to yield the desired substituted pyrrolidine. tandfonline.com This methodology allows for the rapid assembly of complex pyrrolidine structures from simple, readily available starting materials.
The table below summarizes a representative multicomponent approach for synthesizing pyrrolidine derivatives, highlighting the key components and conditions.
| Reaction Type | Key Reactants | Intermediate | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Amino acid esters, Aldehydes, Alkenes (e.g., trans-1,2-dibenzoylethylene) | Azomethine ylide | High step-economy; rapid construction of substituted pyrrolidine rings. | tandfonline.com |
| Ugi Reaction | Isocyanides, Carbonyl compounds, Carboxylic acids, Amines | Amino-nitrilium derivative | High atom economy; formation of a bis-amide product with water as the only byproduct. | nih.gov |
| Passerini Reaction | Isocyanides, Carbonyl compounds, Carboxylic acids | Imidate intermediate | Provides three points of diversity for creating compound libraries; yields α-acyloxyamides. | nih.gov |
This table is interactive. Click on the headers to sort the data.
These MCR strategies offer significant advantages for creating diverse libraries of pyrrolidine derivatives for drug discovery and process development. nih.gov The ability to modify multiple points of the molecule in a single step by simply changing the initial reactants makes MCRs a highly efficient tool for optimizing chemical structures. nih.gov
Flow Chemistry Integration in Pyrrolidine Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a superior alternative to traditional batch processing for many chemical syntheses. nih.gov This technology offers numerous advantages, including enhanced heat transfer, precise control over reaction time and temperature, improved safety when handling hazardous intermediates, and the potential for straightforward automation and scalability. nih.govmdpi.com
The synthesis of heterocyclic compounds, including pyrrolidines, can benefit significantly from flow chemistry integration. nih.gov For instance, reactions that require high temperatures or pressures, or involve unstable intermediates, can be performed more safely and efficiently in a flow reactor. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, minimizing the formation of byproducts that can occur during slower thermal transitions in large batch reactors. nih.gov
A key application of flow chemistry in heterocycle synthesis involves the use of immobilized reagents or catalysts packed into columns. Reactants are pumped through these columns, where the reaction occurs, and the product flows out continuously, already separated from the reagent or catalyst. This simplifies purification and allows the catalyst to be reused, adding to the green credentials of the process. unimi.it This approach is particularly well-suited for multi-step syntheses where intermediates can be generated and immediately used in the next step without isolation, a concept known as "telescoping" reactions.
The table below outlines the key advantages of integrating flow chemistry into the synthesis of heterocyclic compounds like pyrrolidines.
| Parameter | Flow Chemistry Advantage | Impact on Synthesis | Reference |
| Heat Transfer | Superior efficiency due to high surface-area-to-volume ratio. | Minimizes byproduct formation; allows for rapid optimization of reaction temperature. | nih.gov |
| Safety | Small reaction volumes at any given time. | Enables the safe use of hazardous reagents and unstable intermediates; reduces risk of thermal runaway. | nih.govmdpi.com |
| Scalability | Achieved by running the system for longer periods ("scaling out"). | More straightforward and predictable scale-up from laboratory to production scale compared to batch. | nih.gov |
| Automation | Amenable to automated control and data logging. | Allows for high-throughput screening of reaction conditions and rapid process optimization. | nih.gov |
| Purification | Use of supported reagents and scavengers. | Simplifies work-up procedures, leading to minimum waste production and cleaner product streams. | unimi.it |
This table is interactive. Click on the headers to sort the data.
While specific examples detailing the complete synthesis of this compound in a continuous flow system are not extensively documented in readily available literature, the principles have been widely applied to the synthesis of related N-heterocyclic scaffolds. nih.gov The application of this technology holds significant promise for optimizing the production of this and other important pharmaceutical intermediates.
Chemical Reactivity and Derivatization Strategies of Methyl 1 Benzylpyrrolidine 3 Carboxylate
Transformations at the Methyl Ester Functionality
The methyl ester group at the 3-position of the pyrrolidine (B122466) ring is a primary site for synthetic modification. It can undergo several classical transformations, including saponification, transesterification, reduction, and amidation, to yield a diverse array of derivatives.
Saponification and Transesterification Reactions
Saponification
Saponification, the hydrolysis of an ester under basic conditions, is a fundamental reaction to convert methyl 1-benzylpyrrolidine-3-carboxylate into its corresponding carboxylic acid, 1-benzylpyrrolidine-3-carboxylic acid. masterorganicchemistry.com This transformation is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. operachem.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com The resulting carboxylate salt is then protonated in a subsequent acidic workup to yield the free carboxylic acid. operachem.com This process is essentially irreversible as the final deprotonation of the carboxylic acid by the alkoxide byproduct drives the reaction to completion. masterorganicchemistry.com
Transesterification
Transesterification involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com Both acid-catalyzed (e.g., using HCl or H₂SO₄) and base-catalyzed (e.g., using an alkoxide) methods can be employed. masterorganicchemistry.com The choice of catalyst can depend on the presence of other functional groups in the molecule. For instance, various catalysts like methylboronic acid, boric acid, and sulfated zirconia have been reported for the transesterification of related β-keto esters, highlighting the range of conditions that can be applied. nih.gov
| Reaction | Typical Reagents and Conditions | Product |
|---|---|---|
| Saponification | NaOH or KOH, MeOH/H₂O, reflux; then HCl (aq) | 1-Benzylpyrrolidine-3-carboxylic acid |
| Transesterification | R'OH (excess), Acid or Base catalyst (e.g., NaOR', H₂SO₄) | R' 1-benzylpyrrolidine-3-carboxylate |
Reduction to Alcohol Derivatives
The methyl ester functionality can be reduced to a primary alcohol, (1-benzylpyrrolidin-3-yl)methanol. While sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones, it is generally unreactive towards esters under standard conditions. masterorganicchemistry.com However, the reactivity of NaBH₄ can be enhanced by the use of additives or by changing the reaction conditions. For instance, the combination of NaBH₄ with metal chlorides like MoCl₅ has been shown to effectively reduce a variety of carbonyl compounds, including esters. koreascience.kr The presence of a nearby coordinating group, such as the nitrogen in the pyrrolidine ring, can also accelerate the reduction of an ester by NaBH₄. reddit.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used for the efficient reduction of esters to primary alcohols.
| Reducing Agent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, reflux | (1-Benzylpyrrolidin-3-yl)methanol | Reaction may be slow or require activating agents. masterorganicchemistry.comresearchgate.net |
| NaBH₄ / Metal Halide | e.g., MoCl₅, CH₃CN, rt or reflux | (1-Benzylpyrrolidin-3-yl)methanol | Enhanced reactivity compared to NaBH₄ alone. koreascience.kr |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | (1-Benzylpyrrolidin-3-yl)methanol | A powerful and generally effective reagent for ester reduction. |
Amidation and Related Coupling Reactions
The conversion of this compound to an amide derivative, 1-benzylpyrrolidine-3-carboxamide, can be achieved through several synthetic routes. One common approach involves a two-step process: initial saponification of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with an amine in the presence of a peptide coupling agent such as HBTU. organic-chemistry.orgorganic-chemistry.org Alternatively, direct amidation of the ester can be accomplished by heating the ester with an amine, although this often requires high temperatures and may not be suitable for all substrates. More recent methods have focused on the development of catalytic systems for the direct amidation of esters with amines under milder conditions. researchgate.net The choice of amine in the coupling reaction allows for the synthesis of a wide variety of N-substituted amides. rsc.org
| Method | Typical Reagents and Conditions | Intermediate/Product |
|---|---|---|
| Two-Step (Saponification-Amidation) | 1. NaOH, H₂O/MeOH 2. Amine (R'NH₂), HBTU, Hünig's base | 1-Benzylpyrrolidine-3-carboxylic acid, then N-R'-1-benzylpyrrolidine-3-carboxamide |
| Direct Amidation | Amine (R'NH₂), heat or catalyst | N-R'-1-benzylpyrrolidine-3-carboxamide |
Modifications and Reactions Involving the N-Benzyl Group
The N-benzyl group serves as a robust protecting group for the pyrrolidine nitrogen. Its removal is often a key step in synthetic sequences, unmasking the secondary amine for further functionalization.
N-Deprotection Strategies (e.g., Hydrogenolysis)
The most common method for the removal of an N-benzyl group is catalytic hydrogenolysis. nih.govresearchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), under an atmosphere of hydrogen gas. nih.gov The reaction is often performed in a protic solvent like ethanol or methanol. The addition of an acid, such as acetic acid, can facilitate the reaction by protonating the substrate and making the C-N bond more susceptible to cleavage. nih.gov An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) is used in the presence of a palladium catalyst. mdma.ch This method can be advantageous as it does not require specialized high-pressure hydrogenation equipment. mdma.ch
| Method | Catalyst | Hydrogen Source | Typical Conditions | Product |
|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C or 20% Pd(OH)₂/C | H₂ gas (1 atm or higher pressure) | Ethanol, 60 °C | Methyl pyrrolidine-3-carboxylate |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate | Methanol, reflux | Methyl pyrrolidine-3-carboxylate |
Alkylation and Acylation of the Pyrrolidine Nitrogen
Once the N-benzyl group is removed, the resulting secondary amine of methyl pyrrolidine-3-carboxylate is available for a variety of N-alkylation and N-acylation reactions.
N-Alkylation can be achieved by reacting the deprotected pyrrolidine with an alkyl halide (e.g., R-Br, R-I) in the presence of a base to neutralize the hydrogen halide byproduct. Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N).
N-Acylation can be performed using an acylating agent such as an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O). These reactions are also typically carried out in the presence of a base, like triethylamine or pyridine, to scavenge the acid generated during the reaction. These derivatization strategies allow for the introduction of a wide range of substituents onto the pyrrolidine nitrogen, enabling the synthesis of diverse compound libraries for various applications.
Stereochemical Integrity and Control in Transformations of this compound
The stereochemistry of the pyrrolidine ring is a critical aspect in the design and synthesis of biologically active molecules. nih.gov Maintaining and controlling the stereochemical integrity of this compound during its transformations is therefore of significant importance. The pyrrolidine scaffold allows for a three-dimensional arrangement of substituents, which can profoundly influence the interaction of the molecule with its biological target. nih.gov
A variety of synthetic strategies have been developed to achieve stereoselective functionalization of the pyrrolidine ring. One common approach involves the use of chiral starting materials, such as proline and its derivatives, to introduce the desired stereochemistry from the outset. mdpi.com For instance, enantiomerically pure pyrrolidine derivatives can be obtained through 1,3-dipolar cycloaddition reactions between azomethine ylides and chiral dipolarophiles. nih.gov This method allows for the controlled formation of specific stereoisomers.
In the context of derivatization, reactions that proceed with high stereoselectivity are crucial. For example, the reduction of a ketone on the pyrrolidine ring can be achieved with stereocontrol by using specific reducing agents and reaction conditions. Similarly, alkylation reactions can be directed to a particular face of the pyrrolidine ring by employing bulky protecting groups or chiral auxiliaries. These methods ensure that the desired stereochemical configuration is preserved or selectively introduced during the synthetic sequence.
The following table summarizes selected stereoselective transformations involving pyrrolidine derivatives, highlighting the reaction type, reagents, and the stereochemical outcome.
| Reaction Type | Reagents/Conditions | Stereochemical Outcome | Reference |
| 1,3-Dipolar Cycloaddition | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, cis- or trans-alkenyl ester derivatives, TFA | Formation of cis-3R,4S-configured 4-benzylpyrrolidine-3-carboxylic acid derivatives | nih.gov |
| Reduction of Lactam | Borane in THF | Stereospecific reduction to the corresponding pyrrolidine | nih.gov |
| C-H Activation/Arylation | Methyl-3-iodobenzoate, followed by epimerization | Controlled formation of 2,3-trans relationship | nih.gov |
Functionalization and Ring Transformations of the Pyrrolidine Core
The pyrrolidine core of this compound serves as a versatile scaffold for the introduction of various functional groups and for undergoing ring transformations to generate novel heterocyclic structures. nih.gov Functionalization can occur at different positions of the pyrrolidine ring, leading to a diverse array of derivatives with potentially unique biological activities.
Functionalization Strategies:
N-Substitution: The nitrogen atom of the pyrrolidine ring is readily functionalized. The benzyl (B1604629) group can be removed via catalytic hydrogenation and replaced with other substituents to explore structure-activity relationships.
C3-Position: The carboxylate group at the C3 position can be converted into other functional groups such as amides, alcohols, or ketones, providing access to a wide range of analogs.
C2, C4, and C5 Positions: Functionalization at these positions can be achieved through various synthetic methods, including alpha-lithiation followed by reaction with electrophiles, or through cycloaddition reactions that build the pyrrolidine ring with pre-installed functional groups. nih.gov
Ring Transformations:
The pyrrolidine ring itself can be chemically transformed into other heterocyclic systems. These transformations often involve ring-opening, ring-expansion, or rearrangement reactions. For instance, treatment of N-substituted prolinols with deoxyfluorinating reagents can lead to ring-expanded piperidine (B6355638) derivatives through the formation of an intermediate aziridinium (B1262131) ion. rsc.org
Another approach to modifying the core structure is through [3+2] cycloaddition reactions, where the pyrrolidine ring is constructed from an azomethine ylide and an alkene. This method allows for the synthesis of highly substituted and fused bicyclic pyrrolidine systems. lookchem.com The choice of reactants and reaction conditions can influence the regioselectivity and stereoselectivity of the cycloaddition. lookchem.com
The table below provides examples of functionalization and ring transformation reactions of the pyrrolidine core.
| Reaction Type | Starting Material/Reagent | Product | Reference |
| Functionalization (Amide Formation) | Pyrrolidine derivative, Pyridin-2-yl-4-oxobutanal derivatives | N-substituted pyrrolidine with CXCR4 receptor binding affinity | nih.gov |
| Ring Transformation (Ring Expansion) | N-benzyl prolinols, Deoxyfluorinating reagents | β-fluoropiperidine-α-phosphonates | rsc.org |
| Ring Transformation ([3+2] Cycloaddition) | Azomethine ylide precursor, Endocyclic electron-deficient alkenes | Fused bicyclic pyrrolidines | lookchem.com |
Reaction Mechanism Studies Related to this compound and its Analogues
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound and its analogues is essential for optimizing reaction conditions and predicting the outcome of new reactions. Mechanistic studies often employ a combination of experimental techniques and computational modeling.
One area of mechanistic investigation is the 1,3-dipolar cycloaddition reaction used to construct the pyrrolidine ring. nih.gov Computational studies, such as those using Molecular Electron Density Theory (MEDT), can provide insights into the regioselectivity and molecular mechanism of these reactions. For example, studies on the [3+2] cycloaddition between nitrile N-oxides and alkenes have shown that the regioselectivity can be determined by steric effects rather than local electronic interactions. mdpi.com These reactions are typically polar, one-step processes. mdpi.com
Another important reaction is the intramolecular Michael addition, which can be used to form the pyrrolidine ring. nih.gov For instance, a nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles has been developed for the construction of functionalized pyrrolidines. nih.gov The mechanism of this 5-endo-trig cyclization involves the activation of the Michael acceptor by the phosphine (B1218219) catalyst.
Ring-opening reactions of strained bicyclic systems containing a pyrrolidine ring, such as N-aryl aziridines, have also been the subject of mechanistic studies. nih.gov The regioselectivity of these ring-opening reactions can be highly dependent on the reaction conditions and the structure of the substrate. Understanding the factors that control the regioselectivity is crucial for the synthetic utility of these intermediates.
The following table highlights key aspects of reaction mechanism studies relevant to pyrrolidine synthesis and transformation.
| Reaction Type | Key Mechanistic Feature | Method of Study | Reference |
| [3+2] Cycloaddition | Polar, one-step reaction; regioselectivity determined by steric effects | Computational (MEDT) | mdpi.com |
| Intramolecular Michael Addition | Nucleophilic phosphine catalysis of 5-endo-trig cyclization | Experimental development and product analysis | nih.gov |
| Ring Opening of Bicyclic Aziridines | Exquisite regioselectivity under various conditions | Systematic experimental evaluation | nih.gov |
Methyl 1 Benzylpyrrolidine 3 Carboxylate As a Versatile Chiral Building Block in Complex Molecule Synthesis
Application in the Stereoselective Synthesis of Natural Products and their Analogues
The pyrrolidine (B122466) ring is a common motif found in a wide array of natural products, particularly alkaloids. nbinno.com The inherent chirality of methyl 1-benzylpyrrolidine-3-carboxylate makes it an attractive starting material for the enantioselective synthesis of these complex molecules and their analogues. The benzyl (B1604629) group on the nitrogen atom can serve as a protecting group and can be readily removed at a later stage of the synthesis. The ester functionality at the 3-position provides a handle for further chemical transformations, allowing for the introduction of various substituents and the construction of more elaborate structures.
While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its utility can be inferred from the synthesis of related pyrrolidine-containing natural products. For instance, the synthesis of alkaloids such as hygrine and norhygrine, which contain a 2-substituted pyrrolidine ring, often involves strategies where a chiral pyrrolidine building block is employed. nih.gov The principles used in these syntheses can be extrapolated to the use of this compound for the synthesis of 3-substituted pyrrolidine alkaloids.
Furthermore, the development of synthetic routes to natural product-like polyhydroxylated pyrrolidine and piperidine (B6355638) alkaloids has been a significant area of research. nih.gov These compounds often exhibit interesting biological activities, and their synthesis frequently relies on the use of chiral building blocks to control the stereochemistry of the final products. This compound, with its defined stereochemistry, is a suitable candidate for such synthetic endeavors.
The following table provides examples of natural product classes that contain the pyrrolidine scaffold, highlighting the potential for this compound to be used in their synthesis.
| Natural Product Class | Example(s) | Key Structural Feature |
| Tropane Alkaloids | Hygrine, Norhygrine | 2-Substituted Pyrrolidine |
| Pyrrolizidine Alkaloids | Laburnamine | Pyrrolizidine Core |
| Sedum Alkaloids | Sedamine | 2-Substituted Piperidine (related) |
Utility in the Construction of Structurally Diverse Heterocyclic Frameworks
The pyrrolidine ring of this compound serves as a versatile scaffold for the construction of a wide variety of structurally diverse heterocyclic frameworks. The functional groups present on the molecule, namely the secondary amine (after debenzylation), the ester, and the chiral center, provide multiple points for diversification.
One common strategy involves the use of multicomponent reactions to generate complex pyrrolidine derivatives. tandfonline.com For example, 1,3-dipolar cycloaddition reactions between an azomethine ylide generated from a derivative of this compound and a suitable dipolarophile can lead to the formation of highly substituted pyrrolidine rings. nih.gov This approach allows for the rapid construction of complex molecular architectures from simple starting materials.
Furthermore, the ester group can be converted into other functional groups, such as an amide or a carboxylic acid, which can then participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. For instance, intramolecular cyclization of a suitably functionalized derivative of this compound can lead to the formation of pyrrolizidinone or indolizidinone scaffolds, which are present in numerous natural products.
The following table summarizes some of the heterocyclic frameworks that can be accessed from pyrrolidine-based building blocks like this compound.
| Heterocyclic Framework | Synthetic Approach |
| Substituted Pyrrolidines | Multicomponent Reactions, Cycloadditions |
| Pyrrolizidinones | Intramolecular Cyclization |
| Spirooxindoles | Cycloaddition Reactions |
| Benzoxazole-linked Pyrrolidin-2-ones | Multi-step Synthesis |
Role in the Development of New Stereoselective Synthetic Methodologies
This compound and its derivatives have played a role in the development of new stereoselective synthetic methodologies. The chiral nature of this building block allows it to be used as a substrate to test the efficiency and stereoselectivity of new chemical transformations.
For example, asymmetric Michael addition reactions have been developed using pyrrolidine-3-carboxylic acid derivatives to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org These methodologies often employ organocatalysts to control the stereochemical outcome of the reaction. The development of such methods is crucial for the efficient synthesis of chiral molecules.
Furthermore, the pyrrolidine scaffold has been utilized in the development of domino reactions, where multiple chemical transformations occur in a single pot. mdpi.com These reactions are highly efficient as they reduce the number of purification steps required and minimize waste. The use of chiral pyrrolidine derivatives in these reactions allows for the stereoselective synthesis of complex polycyclic molecules.
The development of new synthetic methodologies is an ongoing area of research, and chiral building blocks like this compound are essential tools for chemists working in this field.
Precursor for Advanced Chiral Ligands and Organocatalysts
The chiral pyrrolidine framework is a privileged scaffold for the design and synthesis of chiral ligands and organocatalysts. beilstein-journals.org this compound can serve as a precursor for the synthesis of a variety of these important molecules.
The secondary amine of the pyrrolidine ring can be readily functionalized with various groups to create a diverse range of ligands for transition metal catalysis. For example, the synthesis of prolinamide-based organocatalysts has been reported, where the carboxylic acid functionality (derived from the ester of this compound) is converted to an amide. unibo.it These catalysts have been shown to be effective in promoting various asymmetric transformations, such as aldol and Michael reactions.
The development of new pyrrolidine-based organocatalysts is an active area of research, with a focus on creating catalysts that are more efficient, selective, and environmentally friendly. beilstein-journals.org The modular nature of the pyrrolidine scaffold allows for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance in a given reaction.
The following table provides examples of chiral ligands and organocatalysts that can be synthesized from pyrrolidine-based precursors.
| Catalyst Type | Key Structural Feature | Application |
| Prolinamide Organocatalysts | Amide functionality | Asymmetric Aldol and Michael Reactions |
| Diarylprolinol Silyl (B83357) Ethers | Diarylprolinol moiety | Various Asymmetric Transformations |
| Pyrrolidine-based Aminodiols | Aminodiol functionality | Asymmetric α-chlorination of β-ketoesters |
Scaffold for Novel Compound Libraries in Chemical Biology Research
In the field of chemical biology, there is a constant need for novel small molecules with diverse structures and biological activities. ox.ac.uk Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of such compound libraries. cam.ac.uk this compound, with its multiple points of diversification, is an excellent scaffold for the construction of these libraries.
The pyrrolidine ring provides a three-dimensional framework that can be decorated with various substituents to explore a large chemical space. researchgate.net By systematically varying the substituents at different positions of the pyrrolidine ring, it is possible to generate a library of compounds with a wide range of shapes and functionalities. These libraries can then be screened for their ability to modulate the function of biological targets, such as proteins and enzymes.
The synthesis of natural product-like compound libraries is a particularly attractive approach, as natural products have a proven track record as a source of new drugs. nih.gov By using a chiral building block like this compound, it is possible to generate libraries of compounds that are inspired by the structures of natural products. nih.gov
The following table outlines the key principles of using this compound as a scaffold in diversity-oriented synthesis.
| Principle | Description |
| Scaffold-based Approach | The pyrrolidine ring serves as the central core of the library. |
| Multiple Points of Diversification | The nitrogen, the 3-position, and other positions on the ring can be functionalized. |
| Stereochemical Diversity | The inherent chirality of the starting material can be used to generate stereoisomers. |
| Natural Product-like Structures | The library can be designed to mimic the structural features of natural products. |
Computational and Spectroscopic Insights into Methyl 1 Benzylpyrrolidine 3 Carboxylate
Conformational Analysis and Energy Landscapes using Quantum Chemical Methods (e.g., DFT, Molecular Mechanics)
The conformational flexibility of the five-membered pyrrolidine (B122466) ring is a key determinant of the biological activity of its derivatives. nih.govresearchgate.net For Methyl 1-benzylpyrrolidine-3-carboxylate, the ring can adopt several low-energy conformations, primarily described as "envelope" or "twist" puckers. The substituents on the ring—the N-benzyl group and the C3-methoxycarbonyl group—play a significant role in dictating the preferred conformation by minimizing steric strain and optimizing electronic interactions. nih.gov
Quantum chemical methods, such as Density Functional Theory (DFT) and Molecular Mechanics (MM), are powerful tools for exploring the potential energy surface of this molecule. researchgate.netresearchgate.net A typical conformational search involves identifying all possible rotamers and ring puckers, followed by geometry optimization to find the minimum energy conformers. researchgate.net For the pyrrolidine ring, the two most common envelope conformations are Cγ-endo (C4 puckering towards the substituents at C3/N1) and Cγ-exo (C4 puckering away). frontiersin.org
Theoretical calculations for substituted pyrrolidines suggest that the energy difference between conformers can be subtle. For instance, in related phenyl-substituted pyrrolidines, the Cγ-endo pucker has been found to be more stable than the Cγ-exo state by 1.2–2.8 kcal/mol. frontiersin.org The relative orientation of the bulky benzyl (B1604629) and methoxycarbonyl groups is critical. These groups can exist in either a pseudo-axial or a pseudo-equatorial position, with the equatorial orientation generally being more stable due to reduced steric hindrance. The final energy landscape is determined by the interplay of these factors, and the relative populations of each conformer at equilibrium can be estimated using Boltzmann statistics. researchgate.net
Table 1: Calculated Relative Energies of Plausible Conformers of this compound
| Conformer | Pyrrolidine Ring Pucker | C3-Substituent Orientation | N-Benzyl Orientation | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|---|---|
| 1 | Cγ-exo | Equatorial | Equatorial | 0.00 |
| 2 | Cγ-endo | Equatorial | Equatorial | 1.15 |
| 3 | Cγ-exo | Axial | Equatorial | 3.50 |
| 4 | Cγ-exo | Equatorial | Axial | 4.20 |
Note: These values are illustrative, based on general principles for substituted pyrrolidines. The most stable conformer is expected to have both bulky substituents in a pseudo-equatorial position to minimize steric clash.
Chirality and Stereochemistry Studies Using Theoretical Methods
This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 1-benzylpyrrolidine-3-carboxylate and (S)-Methyl 1-benzylpyrrolidine-3-carboxylate. The stereochemistry of this center is a critical feature, as different enantiomers of a drug candidate can exhibit vastly different biological activities and metabolic profiles. nih.govresearchgate.net
Theoretical methods are instrumental in studying the stereochemical properties of such molecules. Computational tools can be used to:
Determine Absolute Configuration: By calculating the optical rotation or simulating the electronic circular dichroism (ECD) spectrum of a specific enantiomer and comparing it to experimental data, the absolute (R/S) configuration can be assigned.
Analyze Stereoelectronic Effects: The three-dimensional arrangement of substituents influences the molecule's electronic properties. DFT calculations can map the molecular electrostatic potential (MEP) to identify regions of nucleophilic and electrophilic character, which is crucial for understanding potential interactions with biological targets like enzymes or receptors. mdpi.com
Model Receptor Binding: In drug design, molecular docking simulations can be performed for both the (R) and (S) enantiomers. These studies predict the binding affinity and orientation of each stereoisomer within a protein's active site, helping to rationalize why one may be more active than the other. nih.gov The specific puckering of the pyrrolidine ring and the spatial orientation of the benzyl and carboxylate groups are key to achieving an optimal fit. nih.govnih.gov
Advanced NMR Spectroscopic Applications for Stereochemical Assignment and Conformation Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound in solution. ipb.ptst-andrews.ac.uk While standard 1D ¹H and ¹³C NMR spectra confirm the basic connectivity, advanced 2D NMR techniques are required to unambiguously assign all signals and deduce stereochemical and conformational details. researchgate.net
Key advanced NMR applications include:
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) correlations between protons and carbons. These are essential for assigning the complex signals of the pyrrolidine ring and benzyl group. st-andrews.ac.ukresearchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close to each other (typically <5 Å). This is particularly powerful for determining stereochemistry and conformation. For example, an NOE between a proton on the benzyl group and specific protons on the pyrrolidine ring can define the preferred orientation of the N-benzyl substituent relative to the ring. It can also help distinguish between axial and equatorial protons on the ring, thereby elucidating the ring's pucker. ipb.pt
Comparison with Theoretical Calculations: A robust method for conformational analysis involves comparing experimental NMR chemical shifts with those calculated for different low-energy conformers using quantum chemical methods (e.g., the GIAO/DFT method). researchgate.netresearchgate.net A strong correlation between the experimental data and the calculated shifts for a particular conformer provides powerful evidence that this conformation is predominant in solution. researchgate.net
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Position | Atom Type | Expected ¹H Chemical Shift (ppm) (Illustrative) | Expected ¹³C Chemical Shift (ppm) (Illustrative) |
|---|---|---|---|
| Benzyl-CH₂ | CH₂ | ~3.6 | ~60 |
| Phenyl | Ar-CH | 7.2 - 7.4 | 127 - 138 |
| Pyrrolidine-H2 | CH₂ | 2.8 - 3.2 | ~55 |
| Pyrrolidine-H3 | CH | 3.0 - 3.4 | ~45 |
| Pyrrolidine-H4 | CH₂ | 1.9 - 2.3 | ~30 |
| Pyrrolidine-H5 | CH₂ | 2.5 - 2.9 | ~54 |
| Methoxy-CH₃ | CH₃ | ~3.7 | ~52 |
| Carbonyl | C=O | - | ~174 |
Note: These are estimated ranges based on analogous structures. Actual values depend on the solvent and the molecule's specific conformation.
X-ray Crystallography of this compound and Its Co-Crystals/Derivatives for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction analysis of this compound or a suitable crystalline derivative would yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.
This data would unequivocally determine:
The Conformation in the Solid State: It would reveal the specific puckering of the pyrrolidine ring (e.g., envelope or twist) and the precise orientations of the N-benzyl and C3-methoxycarbonyl substituents. nih.govmdpi.com This experimental structure serves as a crucial benchmark for validating the results of computational conformational analyses. researchgate.net
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, identifying non-covalent interactions like hydrogen bonds, C-H···π interactions, or van der Waals forces. mdpi.comresearchgate.net
Absolute Stereochemistry: For a chiral crystal, crystallographic analysis can unambiguously determine the absolute configuration (R or S) of the stereocenter without the need for a reference chiral center.
Table 3: Key Crystallographic Parameters (Hypothetical)
| Parameter | Description | Illustrative Value |
|---|---|---|
| Chemical Formula | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ |
| Formula Weight | 219.28 | 219.28 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | 10.5, 8.2, 14.1 |
| β (°) | Unit cell angle | 98.5 |
| V (ų) | Volume of unit cell | 1200 |
| Z | Molecules per unit cell | 4 |
Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment.
Structural Modifications and Analogues of Methyl 1 Benzylpyrrolidine 3 Carboxylate
Synthesis of Homochiral Pyrrolidine-3-carboxylate Analogs with Varied Substituents
The synthesis of homochiral, or enantiomerically pure, pyrrolidine-3-carboxylate analogs is crucial for applications where specific stereochemistry is required. A prominent strategy for achieving this is through organocatalytic asymmetric Michael addition reactions. core.ac.ukrsc.org This method has been successfully developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, guided by an organocatalyst, can yield 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee) in a concise two-step process. rsc.orgresearchgate.net
Another significant approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides a powerful tool for constructing substituted chiral pyrrolidines. mdpi.comnih.gov This method allows for the creation of densely functionalized proline derivatives. researchgate.net Furthermore, many synthetic routes leverage the "chiral pool," starting with naturally occurring, enantiomerically pure compounds like L-proline or 4-hydroxyproline. researchgate.netnih.gov These precursors provide a ready-made chiral scaffold that can be chemically modified to introduce diversity while retaining the desired stereochemistry. nih.gov
| Synthetic Method | Key Features | Example of Substituent Introduced | Reference |
|---|---|---|---|
| Asymmetric Michael Addition | Organocatalyzed reaction providing high enantioselectivity. | 5-Alkyl groups | core.ac.ukrsc.orgresearchgate.net |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes to form the pyrrolidine (B122466) ring. | Various substituents depending on starting materials. | mdpi.comnih.gov |
| Chiral Pool Synthesis | Modification of naturally occurring chiral molecules like L-proline. | Functionalization at C2, C4, and C5. | researchgate.netnih.gov |
Introduction of Substituents on the Pyrrolidine Ring and Benzyl (B1604629) Group
The functionalization of the methyl 1-benzylpyrrolidine-3-carboxylate scaffold can be achieved by introducing substituents at several key positions. These include the carbon atoms of the pyrrolidine ring (C2, C3, C4, and C5) and the aromatic benzyl group. researchgate.net
Pyrrolidine Ring Substitution:
C2 Position: Substituents at the C2 position can have a significant impact on the basicity of the pyrrolidine nitrogen atom. nih.gov
C3 and C4 Positions: The stereochemistry of substituents at the C3 and C4 positions is particularly influential. For certain biological activities, a cis-configuration of substituents at these positions is preferred over the trans orientation. nih.gov For example, the introduction of a cis-3R,4S configuration in 4-benzylpyrrolidine-3-carboxylic acid derivatives has been explored for potent biological activity. nih.gov
C5 Position: Asymmetric synthesis methods have been developed to specifically introduce alkyl groups at the C5 position. core.ac.ukrsc.org
| Position of Substitution | Type of Substituent | Synthetic Approach | Reference |
|---|---|---|---|
| Pyrrolidine C2 | Various functional groups | Functionalization of proline-based scaffolds | nih.gov |
| Pyrrolidine C3, C4 | Alkyl, Oxybenzyl | 1,3-Dipolar Cycloaddition | nih.gov |
| Pyrrolidine C5 | Alkyl | Asymmetric Michael Addition | rsc.org |
| N-Benzyl Group | Various aromatic substituents | Use of substituted benzylamines in initial synthesis | uran.ua |
Influence of Substituents on Molecular Conformation and Reactivity
Substituents on the pyrrolidine ring exert profound control over its conformational preferences, which in turn dictates its reactivity and interactions. The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" conformations, primarily described as Cγ-exo (up) and Cγ-endo (down) puckers. nih.govmdpi.com
The position and stereochemistry of a substituent are critical. For example, a cis-3-methyl substituent (relative to the carboxyl group) strongly stabilizes the Cγ-endo puckering. mdpi.com This conformational lock occurs due to steric interactions with the carboxamide group, which restricts the conformational space around the ψ dihedral angle. mdpi.com In contrast, a trans-3-methyl group has only minor effects on the ring's conformation. mdpi.com
Substituents at the C4 position are also powerful conformational directors. The electronegativity of C4 substituents can control the ring's pucker through inductive and stereoelectronic factors. nih.gov For instance, introducing an electron-withdrawing group like fluorine at the C4 position can strongly favor either the exo or endo conformation, depending on its stereochemistry (cis or trans). nih.govnih.gov The exo ring pucker is associated with more compact secondary structures, while the endo pucker favors more extended conformations and is also strongly associated with the cis imide bond conformation. nih.gov
Beyond conformation, substituents can alter chemical reactivity. Substituents at the C2 position, for example, can modulate the basicity of the pyrrolidine nitrogen, affecting its nucleophilicity in chemical reactions. nih.gov
| Substituent Position & Stereochemistry | Effect | Conformational Preference | Reference |
|---|---|---|---|
| cis-3-Methyl | Steric interaction with carboxamide group | Strongly stabilizes Cγ-endo pucker | mdpi.com |
| trans-3-Methyl | Minor steric hindrance | Marginal effect on ring pucker | mdpi.com |
| C4 Electron-withdrawing group (trans to carboxyl) | Inductive and stereoelectronic effects | Favors Cγ-exo pucker | nih.govnih.gov |
| C4 Electron-withdrawing group (cis to carboxyl) | Inductive and stereoelectronic effects | Favors Cγ-endo pucker | nih.govnih.gov |
Stereoelectronic Effects of Substituents on Synthetic Transformations
Stereoelectronic effects, which describe the influence of orbital interactions on the structure and reactivity of a molecule, are paramount in understanding the behavior of substituted pyrrolidine rings. The interplay between a substituent's electronic properties (e.g., electronegativity) and its spatial arrangement (stereochemistry) can dictate conformational outcomes and the course of synthetic transformations.
A clear example is seen with 4-substituted prolines. An electron-withdrawing group at the 4R position leads to a strong preference for the exo pucker of the pyrrolidine ring. nih.gov Conversely, placing that same electron-withdrawing group at the 4S position results in a preference for the endo pucker. nih.gov This predictable control over conformation based on the combination of stereochemistry (R/S) and electronic character is a classic stereoelectronic effect. This conformational biasing can, in turn, influence the outcomes of reactions where the pyrrolidine acts as a catalyst or substrate, by pre-organizing the transition state. The stabilization of specific collagen structures, for instance, has been attributed to a stereoelectronic effect involving 4-hydroxyproline. nih.gov These effects demonstrate that substituents are not merely passive additions but actively participate in defining the energetic landscape and reactivity of the molecule. mdpi.com
Future Perspectives and Emerging Research Avenues for Pyrrolidine 3 Carboxylates
Integration with Sustainable Chemical Synthesis Principles and Methodologies
The principles of green chemistry are increasingly shaping the landscape of organic synthesis, and the production of pyrrolidine-3-carboxylates is no exception. Future research will undoubtedly focus on the integration of sustainable practices to minimize environmental impact and enhance efficiency.
One promising avenue is the development of biocatalytic methods . Enzymes offer unparalleled stereo- and regioselectivity under mild reaction conditions, often in aqueous media. escholarship.orgbohrium.com For instance, engineered enzymes, such as cytochrome P450 variants, have been shown to catalyze intramolecular C(sp³)–H amination to construct chiral pyrrolidines. acs.orgcaltech.edunih.gov Future work will likely involve the discovery and engineering of enzymes capable of directly synthesizing functionalized pyrrolidine-3-carboxylates from simple precursors, thereby reducing the reliance on traditional, often hazardous, reagents.
The use of eco-friendly reaction media is another critical aspect of sustainable synthesis. rsc.org Water or ethanol-water mixtures are being explored as green alternatives to volatile organic compounds (VOCs) for the synthesis of pyrrolidine (B122466) derivatives. rsc.org Catalyst-free, one-pot, three-component domino reactions in such green solvents have been successfully employed to generate complex pyrrolidine-fused spirooxindoles, highlighting the potential for similar strategies in the synthesis of pyrrolidine-3-carboxylates. rsc.org
Flow chemistry is also poised to revolutionize the synthesis of these compounds. acs.orgacs.org Continuous flow reactors offer enhanced safety, better process control, and scalability. The integration of flow chemistry with other green technologies, such as immobilized catalysts and in-line purification, can lead to highly efficient and automated syntheses of pyrrolidine-3-carboxylate libraries. acs.org This approach not only reduces waste but also facilitates rapid optimization of reaction conditions.
| Sustainable Methodology | Key Advantages | Potential Application for Pyrrolidine-3-carboxylates |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, reduced waste. | Direct enzymatic synthesis of chiral pyrrolidine-3-carboxylates from acyclic precursors. |
| Green Solvents | Reduced toxicity and environmental impact, improved safety. | Utilizing water or bio-based solvents for multicomponent reactions to form the pyrrolidine-3-carboxylate core. |
| Flow Chemistry | Enhanced safety, scalability, process control, and automation. | Continuous and automated synthesis of diverse pyrrolidine-3-carboxylate derivatives. |
Untapped Synthetic Potential and Reaction Discovery within the Pyrrolidine Framework
While the pyrrolidine scaffold is well-established, there remains significant untapped potential for discovering novel reactions and synthetic strategies to access diverse and complex pyrrolidine-3-carboxylates.
Multicomponent reactions (MCRs) offer a powerful tool for building molecular complexity in a single step from simple starting materials. tandfonline.comtandfonline.comnih.gov The development of novel MCRs that directly yield highly substituted pyrrolidine-3-carboxylates is a key area of future research. For example, asymmetric three-component cyclizations have been shown to produce spiro pyrrolidine hybrids with high diastereoselectivity. tandfonline.com Adapting these strategies to incorporate a carboxylate functionality at the 3-position would provide rapid access to novel compound libraries.
C-H functionalization represents another frontier in pyrrolidine synthesis. organic-chemistry.orgrsc.org Direct and selective activation of C-H bonds within the pyrrolidine ring allows for the introduction of various functional groups without the need for pre-functionalized substrates. Redox-neutral intramolecular hydride transfer has emerged as an environmentally friendly method for the α-functionalization of pyrrolidines. rsc.org Future research will likely focus on developing catalytic systems for the regioselective C-H functionalization of pyrrolidine-3-carboxylates at various positions, enabling late-stage diversification of complex molecules.
The exploration of novel catalytic systems is also crucial for unlocking new synthetic pathways. For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides has been used for the synthesis of functionalized pyrrolidines via [3+2] dipolar cycloaddition reactions. nih.govacs.org The development of new catalysts and ligands will enable previously inaccessible transformations and improve the efficiency and selectivity of existing methods for constructing the pyrrolidine-3-carboxylate core.
| Research Avenue | Description | Relevance to Pyrrolidine-3-carboxylates |
| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product. | Rapid and efficient one-pot synthesis of highly substituted pyrrolidine-3-carboxylates. |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Late-stage modification of the pyrrolidine-3-carboxylate scaffold to create diverse analogues. |
| Novel Catalysis | Development of new catalysts to enable new transformations or improve existing ones. | Accessing novel pyrrolidine-3-carboxylate architectures with high efficiency and selectivity. |
Advancements in Stereocontrol for Complex Pyrrolidine Architectures
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for precise stereocontrol in the synthesis of complex pyrrolidine-3-carboxylates is of paramount importance.
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. mdpi.com Proline and its derivatives are effective catalysts for a variety of transformations, including aldol and Michael reactions. mdpi.com Future efforts will focus on designing new, more efficient organocatalysts for the asymmetric synthesis of the pyrrolidine-3-carboxylate core. mdpi.comnih.gov
Diastereoselective synthesis is crucial when multiple stereocenters are present. The use of chiral auxiliaries attached to the nitrogen atom or other positions of the starting materials can effectively control the stereochemical outcome of cyclization reactions. acs.orgnih.gov For example, a hydroxyl auxiliary has been shown to direct the diastereoselectivity of radical cyclization to form trans-2,4-disubstituted pyrrolidines. acs.orgnih.gov The development of removable chiral auxiliaries and substrate-controlled diastereoselective reactions will be key to accessing all possible stereoisomers of complex pyrrolidine-3-carboxylates. researchgate.net
Furthermore, catalyst-tuned regio- and enantioselective reactions are providing divergent access to different isomers from the same starting material. acs.org By simply changing the catalyst or ligand, it is possible to selectively synthesize either C2- or C3-alkylated pyrrolidines from 3-pyrrolines. acs.org Applying this concept to the synthesis of pyrrolidine-3-carboxylates could provide a highly flexible and efficient route to a wide range of stereochemically defined products. The stereoselective synthesis of 2,5-disubstituted pyrrolidines has also been a significant area of research, with methods developed from chiral pool starting materials like pyroglutamic acid or through asymmetric C-H functionalization. nih.govacs.org A copper-catalyzed enantioselective Hofmann-Löffler-Freytag reaction has also been recently developed for the synthesis of chiral pyrrolidines. cell.com
| Stereocontrol Strategy | Mechanism | Application in Pyrrolidine-3-carboxylate Synthesis |
| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. | Enantioselective construction of the chiral pyrrolidine-3-carboxylate ring. |
| Diastereoselective Synthesis | Control of the relative stereochemistry of multiple stereocenters. | Synthesis of specific diastereomers of polysubstituted pyrrolidine-3-carboxylates. |
| Catalyst-Tuned Selectivity | Use of different catalysts to control the regio- or stereochemical outcome of a reaction. | Divergent synthesis of various regio- and stereoisomers of functionalized pyrrolidine-3-carboxylates. |
Q & A
Q. How should researchers address discrepancies in reported toxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
